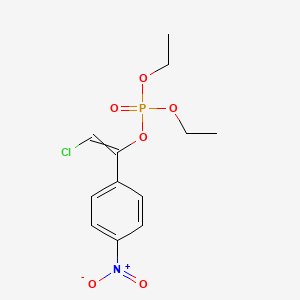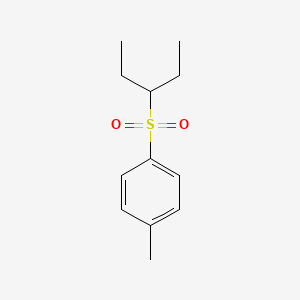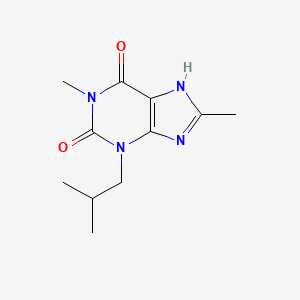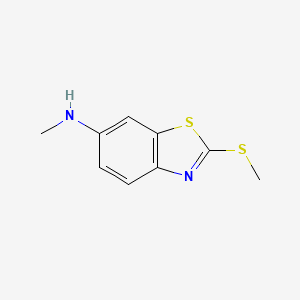
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a chloro group, a nitrophenyl group, and a diethyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate typically involves the reaction of 4-nitrobenzaldehyde with diethyl phosphite in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the disruption of normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(4-nitrophenyl)ethenyl dimethyl phosphate
- 2-Chloro-1-(4-nitrophenyl)ethenyl dipropyl phosphate
- 2-Chloro-1-(4-nitrophenyl)ethenyl dibutyl phosphate
Uniqueness
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.
Propiedades
Número CAS |
63760-22-5 |
|---|---|
Fórmula molecular |
C12H15ClNO6P |
Peso molecular |
335.68 g/mol |
Nombre IUPAC |
[2-chloro-1-(4-nitrophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H15ClNO6P/c1-3-18-21(17,19-4-2)20-12(9-13)10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3 |
Clave InChI |
JKQDPYKKUZUZSW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=CCl)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)







![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)
![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
